3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid
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Overview
Description
3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring, a chromenone moiety, and an acetamido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid typically involves multi-step organic reactions. One common approach includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with 2-methyl-4-oxo-4H-chromen-7-yl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and green chemistry principles is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
Major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one: Similar in structure but with different substituents, leading to varied biological activities.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Another compound with a benzo[b][1,4]dioxepin ring, studied for its anticancer properties.
Uniqueness
The uniqueness of 3-(2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamido)propanoic acid lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H23NO8 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H23NO8/c1-14-23(15-3-6-18-20(11-15)31-10-2-9-30-18)24(29)17-5-4-16(12-19(17)33-14)32-13-21(26)25-8-7-22(27)28/h3-6,11-12H,2,7-10,13H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
QZSZJGZMMPGJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCC(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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